6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one
Description
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one (CAS: 109229-22-3; C₁₄H₁₅N₃O; MW: 241.29) is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core with a benzyl substituent at position 4. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing chloro derivatives (e.g., 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) via reactions with phosphoryl chloride . Its structural framework is pivotal in drug discovery, with applications in targeting GPR119 receptors for metabolic disorders .
Properties
IUPAC Name |
6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBYONJHDUREIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735932 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-72-4 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Benzylamine Derivatives
A widely cited method involves the cyclocondensation of N-benzyl-3-aminopiperidine-4-one with urea or thiourea derivatives. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization under acidic conditions.
Representative Protocol
-
Reactants : N-Benzyl-3-aminopiperidine-4-one (1.0 equiv), urea (1.2 equiv).
-
Solvent : Ethanol (anhydrous).
-
Catalyst : Concentrated HCl (0.1 equiv).
-
Conditions : Reflux at 80°C for 12 hours.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography (eluent: 5–10% MeOH in CH₂Cl₂).
Mechanistic Insights
The reaction proceeds through:
Step 1: Chlorination with Phosphorus Oxychloride
The 3H tautomer (CAS 109229-22-3) serves as a key intermediate. Treatment with POCl₃ converts the 4-ketone to a chloro derivative, enabling subsequent functionalization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one |
| Reagent | POCl₃ (3.5 equiv) |
| Solvent | Acetonitrile |
| Catalyst | DMF (0.1 equiv) |
| Temperature | 70°C |
| Duration | 1 hour |
| Yield | 57.8% (isolated) |
Procedure
The substrate (5.0 g, 0.02 mol) is suspended in acetonitrile (80 mL) with catalytic DMF. POCl₃ (3.30 mL) is added dropwise, and the mixture is heated to 70°C. After completion, the solvent is removed under vacuum, and the residue is neutralized with NaHCO₃. Extraction with CH₂Cl₂ and chromatography yield the chloro intermediate.
Step 2: Reductive Dechlorination
The chloro derivative undergoes hydrogenolysis to restore the ketone while retaining the benzyl group.
Catalytic Hydrogenation
| Parameter | Value |
|---|---|
| Substrate | 4-Chloro-6-benzyl derivative |
| Catalyst | Pd(OH)₂/C (10 wt%) |
| Solvent | Methanol |
| Hydrogen Source | Formic acid (2.0 equiv) |
| Temperature | 60°C |
| Duration | 5.5 hours |
| Yield | 77.6% |
Notes :
-
Triethylamine (TEA) is added to scavenge HCl generated during the reaction.
-
Excessive heating (>70°C) leads to debenzylation, necessitating precise temperature control.
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclocondensation:
Optimized Parameters
Solid-Phase Synthesis
Immobilized piperidine derivatives on Wang resin enable iterative benzylation and cyclization, though yields remain moderate (50–55%) due to steric hindrance.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.80 (s, 1H, pyrimidine-H), 7.40–7.24 (m, 5H, benzyl), 3.76 (s, 2H, CH₂-benzyl), 3.57 (s, 2H, piperidine-CH₂), 2.92–2.80 (m, 4H, piperidine-CH₂).
| Parameter | Specification |
|---|---|
| Temperature | -20°C (short-term), -80°C (long-term) |
| Solvent | Anhydrous DMSO |
| Container | Amber glass vial with PTFE-lined cap |
| Stability | 6 months at -80°C |
Industrial-Scale Production Insights
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 6-Benzyl vs. 7-Benzyl Derivatives
The positional isomer 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one (CAS: 62458-96-2; C₁₄H₁₅N₃O; MW: 241.29) shares the same molecular formula but differs in the benzyl substituent’s location (position 7) and pyrido ring fusion ([3,4-d] vs. [4,3-d]). This minor structural variation significantly impacts pharmacological activity. For instance:
- GPR119 Agonist Activity : Both 6- and 7-substituted analogs act as GPR119 modulators, but the EC₅₀ ranges (40 nM–14 µM) suggest subtle differences in receptor binding efficiency due to spatial orientation .
- Synthetic Utility : The 6-benzyl derivative is a precursor to chloro intermediates, while the 7-benzyl analog is less documented in similar pathways .
Table 1: Key Structural and Functional Differences
Core Structure Modifications: Thieno-Pyrimidinones and Pyrido[1,2-a]pyrimidinones
- Thieno[2,3-d]pyrimidin-4-ones: Compounds like 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one (Table 2 in ) replace the pyrido ring with a thieno moiety. These derivatives exhibit distinct structure-activity relationships (SAR), where the N-acetylated pyrido group is critical for BET bromodomain affinity .
- 4H-Pyrido[1,2-a]pyrimidin-4-ones : Derivatives with piperazine or methoxy substituents (e.g., compounds in ) prioritize substituent diversity over bicyclic rigidity. These compounds often target neurological or metabolic pathways but lack direct GPR119 modulation data .
Table 2: Core Structure Comparison
Functional Group Variations
- Chloro Derivatives : 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 570415-48-4) replaces the ketone with a chlorine atom, enhancing electrophilicity for nucleophilic substitution reactions .
Biological Activity
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4H)-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its effects on the central nervous system (CNS), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H15N3O2
- CAS Number : 135481-57-1
- Molecular Weight : 257.29 g/mol
The compound features a tetrahydropyrido-pyrimidine core, which is significant for its interaction with biological targets.
Central Nervous System Effects
Research indicates that derivatives of tetrahydropyrido-pyrimidines exhibit diverse CNS activities. A study on related compounds demonstrated that certain derivatives could induce both CNS stimulation and depression in animal models. Specifically, compounds with similar structures showed varying degrees of antidepressant and anxiolytic effects, suggesting that 6-benzyl derivatives may also possess dual activity profiles .
| Compound | CNS Activity Profile | ED50 (mg/kg) |
|---|---|---|
| 4-Chloro derivative | Antidepressant | 17 |
| 4-Fluoro derivative | Anticonvulsant | 50 |
| 3,4-Dichlorobenzyl derivative | Antianxiety | 23 |
Antidepressant and Anxiolytic Properties
The pharmacological evaluation of related compounds has shown promising antidepressant and anxiolytic effects. In particular, the 3,4-dichlorobenzyl compound exhibited significant efficacy in antagonizing tetrabenazine-induced symptoms at lower doses compared to other derivatives . This suggests a potential therapeutic role for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4H)-one in mood disorders.
Case Study: Efficacy in Depression Models
A study published in eBioMedicine highlighted the effectiveness of similar compounds in preclinical models of depression. The findings indicated that these compounds could significantly reduce depressive-like behaviors in mice subjected to stressors. The mechanism was linked to modulation of neurotransmitter systems including serotonin and norepinephrine .
Comparative Analysis
A comparative analysis of various tetrahydropyrido-pyrimidine derivatives revealed that structural modifications significantly influence their biological activity. For instance:
| Structural Modification | Effect on Activity |
|---|---|
| Chlorination at position 4 | Increased antidepressant activity |
| Fluorination at position 4 | Enhanced anticonvulsant properties |
This underscores the importance of molecular structure in determining the biological efficacy of these compounds.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaH, DMF, 80°C, 12h | 70% | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF, RT | 85% |
How is the compound’s structure validated in synthetic workflows?
Basic Question
Structural confirmation relies on:
- X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., bond angles and torsional strain) .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm), tetrahydropyridine protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Pyrimidine carbonyl (δ 160–165 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (1630–1650 cm⁻¹) .
How can reaction conditions be optimized to improve yield and purity?
Advanced Question
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction removal via vacuum distillation .
- Catalyst Selection : Palladium catalysts for coupling reactions improve regioselectivity .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during benzylation .
Q. Data-Driven Example :
| Condition Adjustment | Yield Improvement | Purity |
|---|---|---|
| DMF → DMSO | 70% → 82% | >98% |
| Catalyst: Pd(OAc)₂ | 65% → 78% | >95% |
How should researchers resolve contradictions in reported biological activity data?
Advanced Question
Conflicting results (e.g., enzyme inhibition vs. inactivity) require:
- Structural Analog Comparison : Compare with derivatives (e.g., fluorobenzyl or methylthio variants) to identify substituent effects .
- Docking Studies : Predict binding modes using software like AutoDock to validate target interactions .
- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. Example Structural Analogs :
| Compound | Modification | Bioactivity | Reference |
|---|---|---|---|
| 4-Chloro-2-(methylthio) derivative | Enhanced enzyme inhibition | IC₅₀ = 0.5 μM | |
| Piperidin-3-yl variant | Reduced cytotoxicity | EC₅₀ = 10 μM |
What are the recommended storage conditions to ensure compound stability?
Basic Question
- Temperature : Store at room temperature (20–25°C) in airtight containers to prevent degradation .
- Solubility : Dissolve in DMSO (10 mM stock) for long-term storage; avoid freeze-thaw cycles .
- Light Exposure : Protect from UV light using amber vials .
How can mechanistic studies elucidate the compound’s reactivity?
Advanced Question
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- DFT Calculations : Model electron density distributions to predict nucleophilic/electrophilic sites .
- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during synthesis .
Case Study :
Substitution at the pyrimidine C2 position showed higher electron-withdrawing effects, accelerating ring-opening reactions .
What analytical methods are critical for assessing purity in multi-step syntheses?
Advanced Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ = m/z 241.29) and rule out byproducts .
- Elemental Analysis : Validate C, H, N ratios (±0.3% theoretical) .
How does the compound’s stereochemistry influence its biological activity?
Advanced Question
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H) to isolate R/S forms .
- Pharmacophore Mapping : Compare docking scores of enantiomers to identify active configurations .
Example :
The R-enantiomer showed 10-fold higher binding affinity to kinase targets than the S-form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
